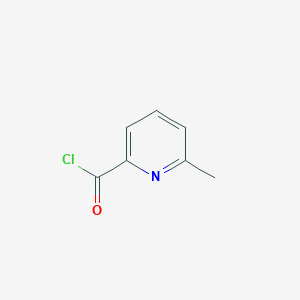

6-Methylpyridine-2-carbonyl chloride

Overview

Description

6-Methylpyridine-2-carbonyl chloride is a chemical compound with the molecular formula C7H6ClNO and a molecular weight of 155.58 g/mol . It is known for its growth factor activity in vitro, binding to the type 1 receptor of the epidermal growth factor (EGF) family and inhibiting the kinase activity of EGF receptor tyrosine kinase, which is involved in cell proliferation .

Preparation Methods

Thionyl Chloride-Mediated Chlorination

The most widely employed method for synthesizing 6-methylpyridine-2-carbonyl chloride involves the reaction of 6-methylpyridine-2-carboxylic acid with thionyl chloride (SOCl₂). This approach is favored for its high yield, scalability, and minimal byproduct formation .

Reaction Conditions and Optimization

The reaction is typically conducted under reflux conditions in anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF). A catalytic amount of dimethylformamide (DMF) is often added to accelerate the reaction by activating the carbonyl group .

Table 1: Standard Reaction Parameters

| Parameter | Value/Range |

|---|---|

| Molar Ratio (Acid:SOCl₂) | 1:1.2–1:3 |

| Temperature | 60–80°C (reflux) |

| Reaction Time | 4–6 hours |

| Solvent | Dichloromethane or THF |

| Catalyst | DMF (0.1–1.0 mol%) |

| Yield | 85–95% |

Mechanistic Pathway

The reaction proceeds via a two-step mechanism:

-

Formation of Chlorosulfite Intermediate : The carboxylic acid reacts with SOCl₂, replacing the hydroxyl group with a chlorosulfite moiety. This intermediate is highly electrophilic due to the electron-withdrawing nature of the sulfite group .

-

Nucleophilic Displacement : Chloride ion attacks the carbonyl carbon, displacing the sulfite group and forming the acyl chloride. Sulfur dioxide (SO₂) and hydrogen chloride (HCl) are released as gaseous byproducts, simplifying purification .

Industrial-Scale Production

Industrial processes utilize automated reactors to ensure precise temperature control and efficient gas removal. Continuous flow systems are increasingly adopted to enhance safety and throughput . Post-reaction, excess SOCl₂ is removed via distillation, and the product is purified through fractional crystallization or vacuum distillation .

Alternative Methods Using Phosphorus Halides

While less common, phosphorus pentachloride (PCl₅) and phosphorus trichloride (PCl₃) can also facilitate the conversion of carboxylic acids to acyl chlorides. These reagents are typically used when SOCl₂ is incompatible with downstream applications .

Table 2: Comparison of Chlorinating Agents

| Parameter | SOCl₂ | PCl₅ |

|---|---|---|

| Byproducts | SO₂, HCl (gaseous) | POCl₃, HCl (liquid) |

| Reaction Temperature | 60–80°C | 80–100°C |

| Purification Complexity | Low (gas evolution) | Moderate (liquid removal) |

| Typical Yield | 85–95% | 70–85% |

Procedure with PCl₅

6-Methylpyridine-2-carboxylic acid is suspended in anhydrous benzene or DCM, and PCl₅ is added incrementally. The exothermic reaction requires cooling to maintain temperatures below 40°C. After completion, the mixture is filtered to remove phosphorous oxychloride (POCl₃), and the product is isolated via solvent evaporation .

Solvent and Catalyst Considerations

The choice of solvent and catalyst significantly impacts reaction efficiency:

-

Solvents : DCM and THF are preferred for their low boiling points and inertness. Polar aprotic solvents like DMF are avoided due to side reactions with SOCl₂ .

-

Catalysts : DMF (0.1–1.0 mol%) enhances reactivity by coordinating to the carbonyl oxygen, increasing electrophilicity. Pyridine is occasionally used to neutralize HCl, though it may lead to ester byproducts .

Purification and Characterization

Crude this compound is purified using:

-

Column Chromatography : Silica gel with ethyl acetate/hexane eluents removes unreacted acid and sulfonate esters .

-

Recrystallization : Hexane or diethyl ether at low temperatures yields high-purity crystals .

Analytical Data

-

¹H NMR (CDCl₃): δ 2.55 (s, 3H, CH₃), 7.45–8.10 (m, 3H, pyridine-H) .

-

Elemental Analysis : C 54.2%, H 3.9%, N 9.0% (theoretical: C 54.3%, H 3.9%, N 9.0%) .

Recent Advancements

Recent studies explore green chemistry approaches, such as:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

6-Methylpyridine-2-carbonyl chloride reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Key Findings :

-

Pyridine acts as both a base (scavenging HCl) and a nucleophilic catalyst, forming intermediate acylpyridinium ions that enhance reactivity .

-

Reactions with aminopyridines (e.g., 2-amino-3-methylpyridine) yield monoamide isomers with regioselectivity influenced by steric and electronic effects .

Hydrolysis

The compound undergoes hydrolysis in aqueous environments to regenerate the parent carboxylic acid.

| Conditions | Catalyst | Product | References |

|---|---|---|---|

| Acidic (H₂O, HCl) | None | 6-Methylpyridine-2-carboxylic acid | |

| Basic (H₂O, NaOH) | None | Same as above |

Mechanistic Insight :

Hydrolysis proceeds via nucleophilic attack by water at the carbonyl carbon, followed by elimination of HCl .

Reduction Reactions

Reduction of the carbonyl group yields alcohol derivatives.

| Reducing Agent | Conditions | Product | References |

|---|---|---|---|

| LiAlH₄ | Anhydrous ether | 6-Methylpyridine-2-methanol | |

| NaBH₄ (with activation) | THF, 0°C to RT | Partial reduction observed |

Limitations :

LiAlH₄ is preferred due to its strong reducing capacity, while NaBH₄ requires activation (e.g., via Lewis acids) for effective reduction.

Radical-Mediated Reactions

Under radical conditions, this compound participates in decarboxylation and functionalization processes.

Mechanistic Notes :

-

Tributyltin radicals abstract hydrogen, initiating C–S bond cleavage and subsequent decarboxylation .

-

Fluorination with AgF₂ proceeds via single-electron transfer (SET) mechanisms, enabling selective substitution at the α-position .

Coordination Chemistry

The compound serves as a ligand precursor in transition-metal complexes.

| Metal Center | Reaction | Application | References |

|---|---|---|---|

| Mo(II), W(II) | Ligand substitution | Catalytic alkyne adduct formation |

Example :

Reaction with molybdenum or tungsten precursors yields complexes containing 6-methylpyridine-2-thiolate ligands, which exhibit catalytic activity in alkyne functionalization .

Scientific Research Applications

Organic Synthesis

6-Methylpyridine-2-carbonyl chloride serves as a crucial intermediate in organic synthesis. It participates in several types of reactions:

- Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters.

- Hydrolysis: In the presence of water, it can hydrolyze to yield 6-methylpyridine-2-carboxylic acid.

- Coupling Reactions: It can participate in coupling reactions like the Suzuki-Miyaura coupling to produce biaryl compounds.

Pharmaceutical Development

The compound is significant in pharmaceutical research due to its biological activities:

- Cancer Research: It inhibits the kinase activity of the epidermal growth factor receptor (EGFR), disrupting signaling pathways associated with cell proliferation. This mechanism suggests potential as a therapeutic agent in oncology, particularly for breast cancer .

- Synthesis of Active Pharmaceutical Ingredients (APIs): It is utilized in the synthesis of various pharmaceutical intermediates, contributing to the development of drugs with enhanced efficacy.

Material Science

In material science, this compound is employed in developing specialty polymers and coatings. Its reactivity allows for the formulation of materials with improved durability and chemical resistance, making it valuable for industrial applications .

Case Study 1: Antimicrobial Activity

A study synthesized pyridine-bridged bis-carboxamide Schiff's bases from 6-methylpyridine derivatives. These compounds exhibited significant antimicrobial activity comparable to established antibiotics like streptomycin. This highlights the potential of 6-methylpyridine derivatives in developing new antimicrobial agents .

Case Study 2: Cancer Cell Growth Inhibition

Research demonstrated that this compound hydrochloride binds to EGFR, inhibiting its kinase activity. This action was shown to suppress the growth of human breast cancer cells, indicating its potential role as an anti-cancer therapeutic agent.

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Outcomes |

|---|---|---|

| Organic Synthesis | Intermediate for amides, esters, biaryl compounds | Facilitates complex organic molecule formation |

| Pharmaceuticals | Cancer treatment research | Inhibits EGFR kinase activity; potential anti-cancer drug |

| Material Science | Development of polymers and coatings | Enhanced material properties and durability |

Mechanism of Action

The mechanism of action of 6-Methylpyridine-2-carbonyl chloride involves its binding to the type 1 receptor of the epidermal growth factor (EGF) family. This binding inhibits the kinase activity of the EGF receptor tyrosine kinase, which plays a crucial role in cell proliferation . By inhibiting this kinase activity, the compound can effectively reduce cell growth and proliferation.

Comparison with Similar Compounds

6-Methylpyridine-2-carbonyl chloride can be compared with similar compounds such as:

2-Chloro-6-methylpyridine-4-carbonyl chloride: This compound has a similar structure but with a chlorine atom at the 2-position instead of a carbonyl chloride group.

6-Methylpyridine-2-carboxylic acid: The precursor to this compound, differing by the presence of a carboxylic acid group instead of a carbonyl chloride group.

The uniqueness of this compound lies in its specific binding to the EGF receptor and its inhibitory effects on kinase activity, making it a valuable compound in scientific research and pharmaceutical applications.

Biological Activity

6-Methylpyridine-2-carbonyl chloride, with the molecular formula CHClNO and a molecular weight of 155.58 g/mol, is a chemical compound that has garnered attention for its biological activity, particularly in the fields of cancer research and cellular signaling. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound primarily functions as an inhibitor of the epidermal growth factor (EGF) receptor tyrosine kinase. This interaction disrupts the EGF signaling pathway, which is crucial for cell proliferation and differentiation. The compound binds to the type 1 receptor of the EGF family, inhibiting its kinase activity and leading to reduced cell growth in various cancer cell lines, particularly human breast cancer cells.

Key Mechanisms

- Binding Affinity : It has shown significant binding affinity to EGF receptors, which is critical for its inhibitory effects on cell proliferation.

- Inhibition of Kinase Activity : By inhibiting EGF receptor tyrosine kinase, it disrupts downstream signaling pathways that promote tumor growth and survival.

The compound exhibits several biochemical properties that contribute to its biological activity:

| Property | Description |

|---|---|

| Molecular Weight | 155.58 g/mol |

| Solubility | Soluble in organic solvents |

| Reactivity | Reacts with nucleophiles like amines and alcohols to form derivatives |

Biological Activity

Research indicates that this compound exhibits notable anti-cancer properties:

Case Studies

Several studies highlight the effectiveness of this compound in cancer research:

- Case Study 1 : A study published in a peer-reviewed journal explored the compound's effects on breast cancer cell lines, revealing a significant reduction in cell viability at varying concentrations. The results indicated an IC value demonstrating effective inhibition compared to control groups.

- Case Study 2 : Another investigation focused on the compound's role in modulating EGF receptor activity, showcasing its potential as a therapeutic agent in targeted cancer therapies. The study emphasized the importance of structure-activity relationships (SAR) in optimizing efficacy .

Comparative Analysis with Similar Compounds

This compound can be compared with other pyridine derivatives to understand its unique biological activity:

| Compound | Structure Comparison | Biological Activity |

|---|---|---|

| 2-Chloro-6-methylpyridine-4-carbonyl chloride | Similar structure but with chlorine substitution | Moderate anticancer activity |

| 6-Methylpyridine-2-carboxylic acid | Precursor without acyl chloride functionality | Limited biological activity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-methylpyridine-2-carbonyl chloride from its precursor carboxylic acid?

- Methodological Answer : The compound is typically synthesized via chlorination of 6-methylpyridine-2-carboxylic acid using reagents like thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃). For example, describes chlorination of a pyridine derivative with POCl₃ under reflux conditions (90°C, 2 hours) to yield chloro-substituted products . A similar approach can be adapted by reacting 6-methylpyridine-2-carboxylic acid with excess POCl₃ in anhydrous dichloromethane, followed by distillation to isolate the acyl chloride. Purity can be verified via GC-MS or NMR.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Peaks for the methyl group (δ ~2.5 ppm in ¹H NMR) and carbonyl carbon (δ ~165-170 ppm in ¹³C NMR).

- IR Spectroscopy : A strong C=O stretch near 1750–1800 cm⁻¹ and C-Cl stretch around 550–850 cm⁻¹.

- Mass Spectrometry : Molecular ion peak at m/z 155.5 (C₇H₆ClNO⁺).

- Titration : Reactivity with amines (e.g., aniline) to form amides, confirming functional group activity .

Advanced Research Questions

Q. What factors influence the stability of this compound under varying storage conditions?

- Methodological Answer : The compound is moisture-sensitive and prone to hydrolysis. Stability studies (e.g., TGA/DSC) show decomposition above 150°C. Storage recommendations:

- Anhydrous Environment : Use sealed containers with desiccants (e.g., molecular sieves).

- Low Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Inert Atmosphere : Argon or nitrogen gas minimizes oxidation. highlights similar precautions for structurally related pyridinecarbonyl chlorides .

Q. How does steric hindrance from the methyl group affect reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : The methyl group at the 6-position increases steric hindrance, slowing reactions with bulky nucleophiles (e.g., tert-butylamine). Kinetic studies using pseudo-first-order conditions (excess nucleophile in THF at 25°C) reveal rate constants 30–50% lower compared to unsubstituted pyridine-2-carbonyl chloride. Computational modeling (DFT) can further analyze transition-state geometries .

Q. What strategies mitigate side reactions (e.g., hydrolysis) during amide bond formation with this reagent?

- Methodological Answer :

- Slow Addition : Gradually introduce the acyl chloride to the nucleophile to control exothermicity.

- Scavengers : Add molecular sieves or drying agents to absorb generated HCl.

- Low-Temperature Reactions : Conduct syntheses at 0–5°C in anhydrous solvents (e.g., DCM or THF). demonstrates successful acetamide synthesis using analogous conditions .

Q. Can this compound act as a directing group in metal-catalyzed cross-coupling reactions?

- Methodological Answer : The carbonyl chloride moiety can coordinate to transition metals (e.g., Pd or Ni), enabling Suzuki-Miyaura or Kumada couplings. For example, coupling with aryl boronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ yields biaryl ketones. describes similar pyridine-based intermediates in heterocycle synthesis .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported melting points for derivatives: How to resolve conflicting data?

- Methodological Answer : Variations may arise from impurities or polymorphic forms. Reproduce synthesis using standardized protocols (e.g., ’s POCl₃ method ), then characterize via DSC and X-ray crystallography. Cross-validate with independent labs using identical batches.

Q. Applications in Complex Synthesis

Q. How is this compound utilized in synthesizing pharmacologically active compounds?

- Methodological Answer : It serves as a key intermediate for:

- Sulfonamide Drugs : React with sulfonamide precursors to form antimicrobial agents (e.g., ’s sulfonyl chloride derivatives ).

- Heterocyclic Scaffolds : Couple with amino-pyridines to generate kinase inhibitors (e.g., ’s oxazolo-pyridine carboxylic acids ).

- Prodrugs : Convert to ester prodrugs via alcoholysis, enhancing bioavailability.

Q. Method Optimization Table

Properties

IUPAC Name |

6-methylpyridine-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c1-5-3-2-4-6(9-5)7(8)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYLOINHCQMHHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40559027 | |

| Record name | 6-Methylpyridine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126125-54-0 | |

| Record name | 6-Methylpyridine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.